molecular formula C20H26N4O2S B6566633 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 921830-15-1

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B6566633
CAS No.: 921830-15-1
M. Wt: 386.5 g/mol
InChI Key: RNGMHYLZCRFBOF-UHFFFAOYSA-N
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Description

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.17764726 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

F2096-1354 primarily targets cyclooxygenase-2 (COX-2) , an enzyme responsible for the formation of pro-inflammatory prostaglandins. COX-2 is upregulated in inflammatory conditions and certain cancers, making it a critical target for anti-inflammatory and anticancer therapies .

Mode of Action

F2096-1354 inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor of various pro-inflammatory mediators. This inhibition reduces inflammation and pain, and in cancer cells, it can lead to decreased proliferation and increased apoptosis .

Biochemical Pathways

By inhibiting COX-2, F2096-1354 affects the arachidonic acid pathway , reducing the production of prostaglandins and thromboxanes. This leads to a decrease in inflammation, pain, and fever. In cancer cells, the reduction in prostaglandin E2 (PGE2) levels can inhibit cell proliferation and induce apoptosis .

Pharmacokinetics

Result of Action

At the molecular level, F2096-1354 reduces the synthesis of pro-inflammatory mediators, leading to decreased inflammation and pain. At the cellular level, it can induce apoptosis in cancer cells by reducing PGE2 levels, which are known to promote cell survival and proliferation .

Action Environment

The efficacy and stability of F2096-1354 can be influenced by various environmental factors:

F2096-1354 represents a promising therapeutic agent due to its potent anti-inflammatory and anticancer properties, with a well-characterized mechanism of action and favorable pharmacokinetic profile.

: Based on general knowledge of COX-2 inhibitors and their mechanisms. : General pharmacokinetic principles of similar compounds.

Properties

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-13(2)14-7-9-16(10-8-14)21-18(25)11-17-12-27-20(23-17)24-19(26)22-15-5-3-4-6-15/h7-10,12-13,15H,3-6,11H2,1-2H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGMHYLZCRFBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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